3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and thiophene derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in ethanol, followed by purification through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anticancer and antimicrobial agents.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and benzothiazole share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds are also structurally related and have applications in medicinal chemistry and material science
Uniqueness
What sets 3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide apart is its fused ring system, which imparts unique electronic properties and stability. This makes it particularly valuable in applications requiring high oxidative stability and efficient intermolecular interactions .
Properties
Molecular Formula |
C12H13NO3S3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-3a-methyl-5,5-dioxo-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C12H13NO3S3/c1-12-7-19(15,16)6-10(12)18-11(17)13(12)8-3-2-4-9(14)5-8/h2-5,10,14H,6-7H2,1H3 |
InChI Key |
YRLWHKWDKPOVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CS(=O)(=O)CC1SC(=S)N2C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.